1,6-Dimethoxybenzo[pqr]tetraphene
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Overview
Description
1,6-Dimethoxybenzo[pqr]tetraphene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by its complex structure, which includes multiple fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethoxybenzo[pqr]tetraphene typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the use of Suzuki coupling reactions, where diiodobiphenyl is reacted with a diboronate reagent in the presence of a palladium catalyst such as Pd(dppf)Cl₂ in dimethyl ether (DME). This method yields tetraphenylene derivatives, which can be further functionalized to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethoxybenzo[pqr]tetraphene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
1,6-Dimethoxybenzo[pqr]tetraphene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1,6-Dimethoxybenzo[pqr]tetraphene involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
Tetraphene: An angular ortho-fused polycyclic arene consisting of four fused benzene rings.
Benzo[a]anthracene: A polycyclic aromatic hydrocarbon with a similar structure but different functional groups.
Uniqueness
1,6-Dimethoxybenzo[pqr]tetraphene is unique due to its specific arrangement of methoxy groups and its distinct chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
63041-58-7 |
---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,6-dimethoxybenzo[a]pyrene |
InChI |
InChI=1S/C22H16O2/c1-23-19-12-8-13-7-9-18-21-15(10-11-17(19)20(13)21)14-5-3-4-6-16(14)22(18)24-2/h3-12H,1-2H3 |
InChI Key |
XNBMTOGBKCFECW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC3=C4C2=C(C=CC4=C(C5=CC=CC=C35)OC)C=C1 |
Origin of Product |
United States |
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